N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
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Overview
Description
N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a complex organic compound that features a benzimidazole core linked to a phenoxypropyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the Phenoxypropyl Group: The benzimidazole intermediate is then reacted with 3-(4-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate to form the desired linkage.
Introduction of the Acetamide Group: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its benzimidazole core, which is known for its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-(4-methylphenoxy)ethylamine: Similar in structure but lacks the benzimidazole core.
[1- [3- (4-methylphenoxy)propyl]-4-piperidinyl]-diphenylmethanol: Contains a phenoxypropyl group but has a different core structure.
Uniqueness
N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is unique due to its combination of a benzimidazole core with a phenoxypropyl group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-10-18(11-9-16)26-15-5-14-24-20-7-4-3-6-19(20)23-21(24)12-13-22-17(2)25/h3-4,6-11H,5,12-15H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJGRZNTJYNQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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